Isovaltrate, 4a,5-dihydro- (Didrovaltrate): Chemical Architecture, Isolation Protocols, and Neuropharmacological Mechanisms
Isovaltrate, 4a,5-dihydro- (Didrovaltrate): Chemical Architecture, Isolation Protocols, and Neuropharmacological Mechanisms
Executive Summary
Isovaltrate, 4a,5-dihydro-, predominantly known in pharmacological literature as didrovaltrate , is a prominent iridoid monoterpenoid belonging to the valepotriate class[1]. Biosynthesized primarily in the roots and rhizomes of Valeriana species (such as Valeriana officinalis and Valeriana jatamansi)[2][3], didrovaltrate is a critical active pharmaceutical ingredient (API) responsible for the anxiolytic, sedative, and anticonvulsant properties of valerian-derived phytomedicines[4][5]. This technical whitepaper dissects its structural identity, establishes field-proven, self-validating protocols for its isolation and quantification, and elucidates its dual-pathway neuropharmacological mechanisms.
Chemical Identity & Structural Architecture
Didrovaltrate features a complex iridoid skeleton characterized by a highly reactive epoxide ring and multiple ester linkages (specifically, isovalerate and acetate groups)[6]. Unlike its structural analog valtrate, didrovaltrate lacks a conjugated diene system[7]. This absence of diene conjugation directly alters its UV absorbance profile and slightly improves its chemical stability; however, the molecule remains highly susceptible to nucleophilic attack at the epoxide ring and hydrolysis of the ester groups under extreme pH or thermal stress[8].
Table 1: Physicochemical Properties of Isovaltrate, 4a,5-dihydro-
| Property | Value |
| Common Name | Didrovaltrate |
| Synonyms | Isovaltrate, 4a,5-dihydro-; Dihydroisovaltrate |
| CAS Registry Number | 18296-45-2[1] |
| Molecular Formula | C22H32O8[6] |
| Molecular Weight | 424.49 g/mol (Monoisotopic: 424.2097 Da)[6] |
| IUPAC Name | [(1S,4aS,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate[6] |
| Structural Class | Iridoid Monoterpenoid (Valepotriate) |
Isolation and Purification Protocol
Causality & Field-Proven Insights: Valepotriates are notoriously thermolabile and sensitive to acidic/alkaline environments, rapidly degrading into baldrinal derivatives upon exposure to heat or extreme pH[8]. Therefore, a room-temperature maceration using a neutral solvent (95% Ethanol) is strictly required to preserve the structural integrity of the epoxide and ester moieties. Subsequent liquid-liquid partitioning with Ethyl Acetate (EtOAc) selectively enriches the lipophilic iridoids while precipitating highly polar tannins and glycosides[2][3].
Step-by-Step Methodology (Self-Validating Workflow)
-
Preparation: Pulverize air-dried roots of Valeriana officinalis to a fine powder (approx. 40 mesh) to maximize the solvent-contact surface area.
-
Maceration: Suspend the powder in 95% EtOH (1:10 w/v ratio) at 25°C for 48 hours under continuous orbital shaking[3].
-
Self-Validation Check (In-Process Control): Perform Thin Layer Chromatography (TLC) on the crude extract (Silica gel; Toluene:EtOAc 8:2). Spray with 2,4-dinitrophenylhydrazine (DNPH) to confirm the presence of intact epoxides/esters (didrovaltrate appears as a distinct spot, Rf ~0.5) before proceeding.
-
-
Concentration: Filter the homogenate and concentrate the filtrate in vacuo using a rotary evaporator.
-
Critical Parameter: The water bath temperature must strictly not exceed 40°C to prevent thermal degradation[3].
-
-
Partitioning: Suspend the crude ethanolic residue in HPLC-grade water and partition sequentially with EtOAc (1:1 v/v, 3 cycles). Collect and pool the EtOAc layers[3].
-
Chromatography: Load the concentrated EtOAc fraction onto a Silica Gel column (200-300 mesh). Elute using a step-gradient of Petroleum Ether:EtOAc (from 20:1 to 1:1)[2].
-
Crystallization: Pool fractions containing didrovaltrate (verified via the TLC method in Step 2) and recrystallize from cold methanol to yield high-purity didrovaltrate[2].
Fig 1. Room-temperature extraction and isolation workflow for Didrovaltrate.
Analytical Quantification via HPLC-DAD
Causality & Field-Proven Insights: Because didrovaltrate lacks the conjugated diene system found in valtrate, it exhibits weaker UV absorbance at the standard 254 nm wavelength[7]. Therefore, utilizing a Diode Array Detector (DAD) scanning at lower wavelengths (e.g., 220 nm) is optimal for capturing the absorbance of its isolated double bonds and ester carbonyls[9]. Employing a slightly acidic mobile phase suppresses the ionization of co-extracted acidic compounds (like valerenic acid), ensuring sharp, symmetrical peaks for the neutral valepotriates[9].
Step-by-Step Methodology (Self-Validating Workflow)
-
System Suitability Testing (SST) [Self-Validation Check]: Prior to sample analysis, inject a reference standard of didrovaltrate (≥98% purity). Verify that the theoretical plate count is >5000 and the tailing factor is between 0.9 and 1.1. This validates column efficiency and system readiness.
-
Sample Preparation: Dissolve 10 mg of the purified extract in 10 mL of HPLC-grade Methanol. Sonicate for 5 minutes at 20°C. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates[9].
-
Chromatographic Separation: Inject 10 µL of the prepared sample into the HPLC system.
-
Data Acquisition: Monitor the eluent at 220 nm. Identify the didrovaltrate peak by comparing the retention time and UV spectrum against the reference standard[9][10].
Table 2: Optimized HPLC Parameters for Didrovaltrate Quantification
| Parameter | Specification |
| Column | C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient Elution)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | DAD at 220 nm (Scanning 200-400 nm)[9] |
| Injection Volume | 10 µL[9] |
Neuropharmacological Mechanisms
Causality & Field-Proven Insights: The therapeutic efficacy of Valeriana extracts in treating insomnia and anxiety relies on the synergistic action of its constituents on the Central Nervous System (CNS)[5][11]. Didrovaltrate operates via a highly effective dual-mechanism pathway:
-
GABAergic Modulation: Didrovaltrate acts as an allosteric modulator at the γ -aminobutyric acid type A (GABA A ) receptor[4]. By binding to specific hydrophobic pockets on the receptor, it enhances the receptor's affinity for endogenous GABA. This interaction prolongs the opening of the central chloride ion channel, leading to an influx of Cl − ions, hyperpolarization of the neuronal membrane, and subsequent CNS depression (anxiolysis)[4].
-
Glutamatergic Inhibition: Concurrently, didrovaltrate and its co-extractants have been shown to interact with ionotropic and metabotropic glutamate receptors[5][12]. By inhibiting these excitatory receptors, didrovaltrate dampens excitatory neurotransmission, creating a synergistic sedative effect alongside the GABAergic activation.
Fig 2. Dual neuropharmacological modulation by Didrovaltrate in the CNS.
References
-
CAS 18296-45-2: Didrovaltrate - Cymit Quimica. 1
-
Valeriana officinalis valerian - Science.gov. 11
-
Didrovaltrate | C22H32O8 | CID 65689 - PubChem (NIH).6
-
Minor Iridoids from the Roots of Valeriana wallichii - Journal of Natural Products (ACS). 2
-
Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC (NIH). 3
-
Valerian Inhibits Rat Hepatocarcinogenesis by Activating GABA(A) Receptor-Mediated Signaling - PLOS One. 4
-
Selective Interactions of Valeriana officinalis Extracts and Valerenic Acid with [3H]Glutamate Binding to Rat Synaptic Membranes - PMC (NIH). 12
-
Process for the extraction of valerian root (WO2001007063A1) - Google Patents. 8
-
A Review Focused on Molecular Mechanisms of Anxiolytic Effect of Valerina officinalis L. - PubMed (NIH). 5
-
A Comparative Guide to HPLC Methods for the... - Benchchem. 7
-
Micellar Liquid Chromatography: Recent Advances and Applications - Semantic Scholar.9
-
The Anxiolytic Effects of Valtrate in Rats Involves Changes of Corticosterone Levels - PMC (NIH). 10
Sources
- 1. CAS 18296-45-2: Didrovaltrate | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valerian Inhibits Rat Hepatocarcinogenesis by Activating GABA(A) Receptor-Mediated Signaling | PLOS One [journals.plos.org]
- 5. A Review Focused on Molecular Mechanisms of Anxiolytic Effect of Valerina officinalis L. in Connection with Its Phytochemistry through in vitro/in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Didrovaltrate | C22H32O8 | CID 65689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2001007063A1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Anxiolytic Effects of Valtrate in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. valeriana officinalis valerian: Topics by Science.gov [science.gov]
- 12. Selective Interactions of Valeriana officinalis Extracts and Valerenic Acid with [3H]Glutamate Binding to Rat Synaptic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
